![molecular formula C17H14FN5O2 B10835086 4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide](/img/structure/B10835086.png)
4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28092474-Compound-32m is a small molecular drug with the chemical formula C17H14FN5O2. It is known for its role as an inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6) . Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for PMID28092474-Compound-32m are not explicitly documented in publicly accessible sources. the production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PMID28092474-Compound-32m undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of PMID28092474-Compound-32m include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from the reactions of PMID28092474-Compound-32m include oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .
Scientific Research Applications
PMID28092474-Compound-32m has a wide range of scientific research applications, including:
Mechanism of Action
PMID28092474-Compound-32m exerts its effects by inhibiting histone deacetylase 1 and histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and increased transcriptional activity of specific genes . The molecular targets and pathways involved include the regulation of gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Compound 32 (PMID 20471253): Identified as a Rho kinase 2 (ROCK2) inhibitor.
Other Histone Deacetylase Inhibitors: Various other compounds that inhibit histone deacetylases, such as vorinostat and romidepsin.
Uniqueness
PMID28092474-Compound-32m is unique due to its specific inhibition of both histone deacetylase 1 and histone deacetylase 6, which distinguishes it from other histone deacetylase inhibitors that may target different isoforms or have different selectivity profiles .
Properties
Molecular Formula |
C17H14FN5O2 |
|---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C17H14FN5O2/c18-14-5-6-15(21-9-14)23(16-10-19-7-8-20-16)11-12-1-3-13(4-2-12)17(24)22-25/h1-10,25H,11H2,(H,22,24) |
InChI Key |
GEFHLXDMZNZOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=C(C=C2)F)C3=NC=CN=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


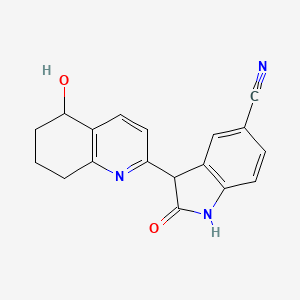

![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
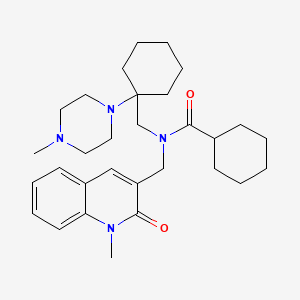
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)
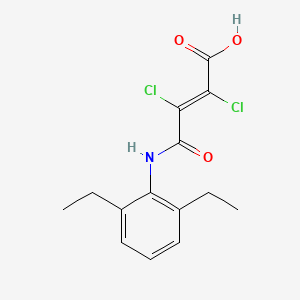
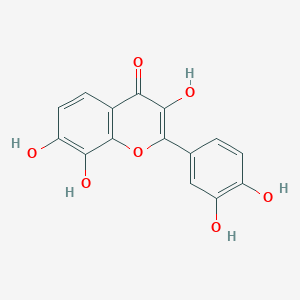
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
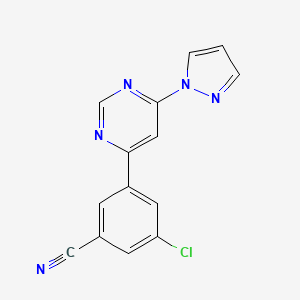
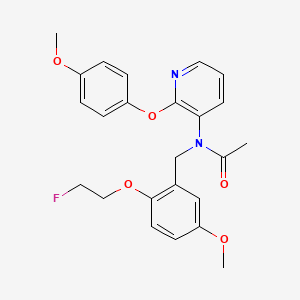
![N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)

![[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid](/img/structure/B10835075.png)
